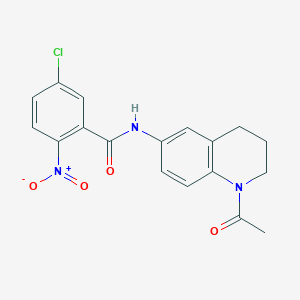
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide, also known as ATQ-346, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 by researchers at Aarhus University in Denmark. Since then, there has been a growing interest in the scientific community to explore the properties and applications of ATQ-346.
Applications De Recherche Scientifique
Formation and Applications of Heterocyclic Compounds
Research into the formation of heterocyclic compounds containing nitrogen has highlighted the utility of related compounds in synthesizing complex heterocyclic structures. For example, studies have shown that N-arylidene orthanilamides can undergo isomeric cyclization to form 2-aryl-1, 2, 3, 4-tetrahydro-4-oxoquinazolines. This process involves the condensation of o-aminobenzamide with aromatic aldehydes or Schiff bases, leading to the formation of quinazolinones, which are of interest for their potential applications in various fields of chemistry and pharmacology (Hanumanthu et al., 1976).
Structural Studies and Complex Formation
Another area of research focuses on the structural analysis and complex formation capabilities of nitro-containing compounds. For instance, the study of nitrofurantoin and its ability to form molecular complexes with pyridyl bases and 4-aminobenzamide has provided insights into the structural and thermochemical properties of these complexes. This research could have implications for the development of new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvates, offering alternative methods for enhancing drug stability and efficacy (Vangala et al., 2013).
Novel Synthetic Approaches
Investigations into novel synthetic routes for related compounds have been conducted, aiming to improve efficiency and practicality in chemical synthesis. For example, the development of practical and scalable synthetic routes to specific inhibitors demonstrates the ongoing efforts to optimize synthesis processes for compounds with potential therapeutic applications. Such studies are crucial for advancing the manufacture and development of novel chemical entities (Yoshida et al., 2014).
Antimalarial Activity and QSAR Studies
Research into the antimalarial activity of compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide has also been conducted. Quantitative structure-activity relationship (QSAR) studies on a series of compounds have provided valuable insights into how structural variations influence antimalarial potency, offering a foundation for the design of more effective antimalarial agents (Werbel et al., 1986).
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-14(5-7-16(12)21)20-18(24)15-10-13(19)4-6-17(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRAQAENFYXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

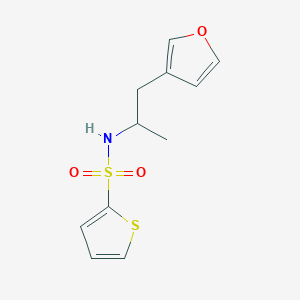
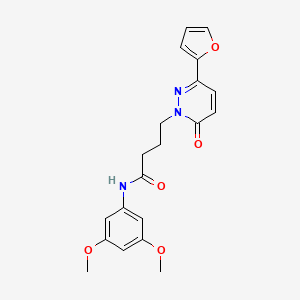
![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2569879.png)
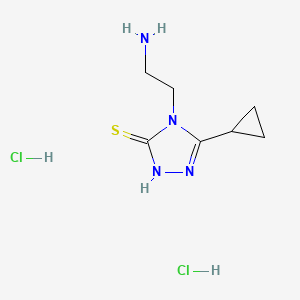
![1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride](/img/structure/B2569882.png)
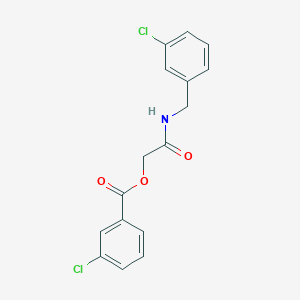
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2569887.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)

